(5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one
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Overview
Description
(5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiopyran core, which is a fused ring system containing sulfur atoms, and a methoxyphenyl group attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one typically involves the condensation of 4-methoxybenzaldehyde with a thieno[2,3-b]thiopyran derivative under specific reaction conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the solvent used can vary from ethanol to methanol, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques like chromatography ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
- 5-[(Z)-(4-hydroxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
Uniqueness
Compared to similar compounds, (5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one stands out due to its methoxy group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]thieno[2,3-b]thiopyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S2/c1-17-12-4-2-10(3-5-12)8-11-9-19-15-13(14(11)16)6-7-18-15/h2-8H,9H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKYXQAMAQNBJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CSC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CSC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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